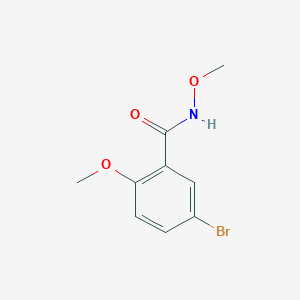

5-Bromo-N,2-dimethoxybenzamide

Description

Context within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a broad and versatile class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. nih.govresearchgate.net These compounds are of significant interest due to their wide range of biological activities and their utility as intermediates in organic synthesis. nih.govresearchgate.net The nature and position of the substituents on the benzamide core can dramatically influence the molecule's physical, chemical, and biological properties. cdnsciencepub.com This modularity allows for the fine-tuning of compounds for specific applications, a key reason for their prevalence in medicinal chemistry and materials science. nih.govsmolecule.com

The amide group itself is a crucial feature, capable of forming hydrogen bonds, which often play a vital role in the interaction of these molecules with biological targets. smolecule.com The benzene ring provides a rigid scaffold that can be functionalized to modulate properties such as solubility, electronic distribution, and steric profile. smolecule.com Researchers have explored a vast chemical space by introducing different substituents, leading to the discovery of compounds with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netontosight.ai

Importance of the 5-Bromo-Dimethoxybenzamide Scaffold in Chemical Research

The 5-Bromo-Dimethoxybenzamide scaffold, the core structure of 5-Bromo-N,2-dimethoxybenzamide, is a key "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. uniroma1.it The specific combination of a bromine atom at the 5-position and methoxy (B1213986) groups on the benzamide ring confers unique properties to this scaffold.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. smolecule.com The methoxy groups can influence the molecule's conformation and electronic properties, as well as its solubility and metabolic stability. smolecule.com The strategic placement of these groups on the benzamide ring creates a specific three-dimensional structure and electronic distribution that has proven effective in interacting with various biological receptors.

Several research endeavors have highlighted the significance of this scaffold. For instance, derivatives of this scaffold have been investigated for their potential as imaging agents and therapeutic ligands for various receptors in the central nervous system. nih.govsnmjournals.orgnih.gov The inherent properties of the 5-bromo-dimethoxybenzamide core make it a versatile platform for the development of novel chemical entities with tailored biological activities.

Overview of Key Research Areas

Research involving this compound and its analogs primarily focuses on their applications in medicinal chemistry, particularly in the context of neuropharmacology and oncology. A significant area of investigation is their use as ligands for dopamine (B1211576) and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.govmdpi.comnih.gov

The development of radiolabeled versions of these compounds, for example with Bromine-76, has been a key focus for their use in Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org This technique allows for the non-invasive visualization and quantification of receptor density and occupancy in the living brain, providing valuable insights into disease mechanisms and the effects of drugs.

Furthermore, the 5-bromo-dimethoxybenzamide scaffold has been utilized in the design of selective antagonists for specific receptor subtypes, which is a critical aspect of modern drug development aimed at minimizing off-target effects. mdpi.com Researchers have systematically modified the scaffold to understand the structure-activity relationships (SAR) that govern its binding affinity and selectivity for different biological targets. nih.govmdpi.com These studies are crucial for the rational design of more potent and selective drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,2-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)5-7(8)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNPXOXKVPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N,2 Dimethoxybenzamide Analogues

Strategies for Benzamide (B126) Core Formation

The formation of the benzamide core is a critical step in the synthesis of these analogues. Several reliable methods have been developed, each with its own advantages depending on the specific substrates and desired outcomes. These strategies primarily include direct amide bond coupling reactions and the conversion of benzonitrile precursors.

Amide Bond Coupling Reactions

Amide bond formation is one of the most fundamental transformations in organic chemistry, and a plethora of methods have been developed for this purpose. The direct condensation of a carboxylic acid with an amine is a common approach, often requiring activation of the carboxylic acid to facilitate the reaction. hepatochem.com

The direct coupling of a carboxylic acid and an amine to form an amide bond is a highly desirable and atom-economical process, with water being the only byproduct. askiitians.com This reaction can be achieved by heating the carboxylic acid and amine together, often in the presence of a dehydrating agent or a suitable catalyst. askiitians.com A variety of coupling reagents have been developed to facilitate this transformation under milder conditions. These include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. peptide.com Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their efficiency and fast reaction times. hepatochem.compeptide.com

For instance, the synthesis of N-substituted benzamide derivatives can be achieved using EDC and 4-dimethylaminopyridine (DMAP) with a catalytic amount of HOBt. nih.gov This method has proven effective for coupling with electron-deficient amines. nih.gov A study on the synthesis of sulfamoyl-benzamide derivatives utilized standard carbodiimide coupling conditions with EDC and catalytic DMAP in a mixture of DCM and DMF. nih.gov The choice of coupling reagent can be substrate-dependent, as demonstrated in a comparative study where the combination of DIC-HOPO showed a broad substrate scope, while DMT-MM was preferable for the coupling of a secondary amine. luxembourg-bio.com

| Coupling Reagent System | Key Features | Typical Reaction Conditions |

|---|---|---|

| DCC or DIC / HOBt | Minimizes racemization, widely used. peptide.com | Organic solvent (e.g., DMF, DCM), room temperature. |

| EDC / DMAP / HOBt | Effective for electron-deficient amines. nih.gov | DCM/DMF, room temperature. nih.gov |

| HATU / DIPEA | Highly efficient aminium salt reagent. nih.gov | DMF, room temperature. nih.gov |

| PyBOP | Phosphonium salt, efficient for peptide coupling. hepatochem.com | Organic solvent, requires a base (e.g., DIPEA). |

A classic and highly effective method for benzamide synthesis involves the use of acid chlorides. semanticscholar.org Substituted benzoic acids can be converted to their more reactive acid chloride derivatives using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. askiitians.comnih.gov These acid chlorides readily react with primary or secondary amines to form the corresponding benzamide. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. nih.govhud.ac.uk

A general procedure involves dissolving the acid chloride in a suitable solvent like Cyrene™, followed by the addition of a base and the amine at a low temperature (e.g., 0 °C), then allowing the mixture to warm to room temperature. hud.ac.uk For example, the synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is achieved by reacting 3,4-dimethoxybenzoyl chloride with p-hydroxybenzylamine in dichloromethane in the presence of triethylamine at 15-20 °C. google.comjustia.com Similarly, 2-chloro-N-(4-methoxyphenyl)benzamide can be prepared by refluxing 2-chlorobenzoyl chloride with 4-methoxyaniline in chloroform. researchgate.net

| Acid Chloride | Amine | Base | Solvent | Yield |

|---|---|---|---|---|

| 3,4-dimethoxybenzoyl chloride | p-hydroxybenzylamine | Triethylamine | Dichloromethane | Not specified. google.comjustia.com |

| 2-chlorobenzoyl chloride | 4-methoxyaniline | None specified | Chloroform | Not specified. researchgate.net |

| Substituted benzoyl chlorides | Primary amines | Triethylamine | Cyrene™ | Generally high. hud.ac.uk |

From Benzonitrile Precursors

An alternative route to the benzamide core involves the hydration of benzonitrile precursors. This method can be particularly useful when the corresponding benzoic acid is less accessible. The hydrolysis of nitriles to primary amides can be catalyzed by either acids or bases. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid. semanticscholar.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis, often using potassium hydroxide in a solvent like tert-butyl alcohol, is also an effective method for converting nitriles to amides. acs.org A mild alkaline hydrolysis method using NaOH in a methanol/dioxane mixture has been shown to selectively hydrolyze nitriles to primary amides, avoiding over-hydrolysis to the carboxylic acid. arkat-usa.org

Recent advancements have focused on developing catalytic systems for nitrile hydration. These include metal-based catalysts such as those involving ruthenium and palladium. researchgate.net Biocatalytic methods, utilizing enzymes like nitrile hydratase, offer a green and highly selective alternative for this transformation. The substrate scope of these enzymes can be influenced by factors such as steric hindrance and the electronic nature of substituents on the aromatic ring. researchgate.net For example, the presence of electron-donating groups like methoxy (B1213986) on the aromatic ring can affect the conversion rate. researchgate.net In a different approach, a rhenium-nitrido complex has been shown to react with benzoyl chloride to produce benzonitrile and benzamide. acs.org

Protecting Group Chemistry in Benzamide Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent unwanted side reactions. libretexts.orgcem.com Amino groups are particularly nucleophilic and may require protection during various synthetic steps. libretexts.org Carbamates are one of the most common types of protecting groups for amines. masterorganicchemistry.com

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comrsc.org The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal. studysmarter.co.uk

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under basic and nucleophilic conditions. fishersci.co.uk It is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk

Cbz Group: The Cbz group is introduced using benzyl chloroformate (CbzCl). It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.commasterorganicchemistry.com

Fmoc Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions and hydrogenation but is cleaved under mild basic conditions, typically with piperidine. masterorganicchemistry.com

This differential lability allows for "orthogonal protection," where one protecting group can be selectively removed in the presence of others, enabling complex, multi-step syntheses. masterorganicchemistry.com For example, an N-Boc protected amine can be deprotected with acid while an N-Cbz group on the same molecule remains intact. masterorganicchemistry.com This strategy is fundamental in solid-phase peptide synthesis and is equally valuable in the synthesis of complex benzamide analogues where sequential reactions at different sites are required. studysmarter.co.uk

Introduction and Manipulation of Methoxy Substituents

In many synthetic routes, it is more convenient to start with precursors that already contain the desired methoxy groups. For example, the synthesis of analogues can start from commercially available materials like 2-bromo-5-methoxybenzoic acid or 3,4-dimethoxybenzoic acid. google.comsigmaaldrich.comchemicalbook.comprepchem.com The synthesis of 2-bromo-5-methoxybenzoic acid itself can be achieved by the bromination of m-anisic acid in acetic acid. prepchem.com

In some cases, methoxy groups may be used as protecting groups for hydroxyl functions. The removal of these methoxy groups to reveal the free hydroxyl can be a key step. For instance, in the synthesis of hydroxy-substituted N-benzimidazole benzamide derivatives, the deprotection of methoxy groups was accomplished using boron tribromide (BBr₃) in dichloromethane at low temperatures. nih.gov This demonstrates that methoxy groups can be strategically manipulated during the synthesis to yield the final desired analogue.

Methylation Reactions

The introduction of a methyl group, particularly at the ortho position of benzamides, can be achieved through directed C-H activation strategies. The amide functionality itself, or a more potent directing group, can be utilized to guide a metal catalyst to the C-H bond adjacent to the substituent. For instance, palladium-catalyzed ortho-methylation of benzamides has been developed using transient directing groups. rsc.orgnih.gov In a typical reaction, a benzaldehyde precursor is condensed with a directing group, such as an orthanilic acid, which then facilitates ortho-palladation. The subsequent reaction with a methylating agent, like potassium methyl trifluoroborate, installs the methyl group. rsc.org

Another approach involves the use of a removable directing group, such as the 8-aminoquinoline group, in conjunction with a nickel catalyst to achieve ortho-methylation. acs.org These methods provide a pathway to synthesize analogues of 5-Bromo-N,2-dimethoxybenzamide with additional methyl substituents on the aromatic ring, which can significantly influence the compound's conformational properties and biological activity.

Table 1: Examples of Reagents for Ortho-Methylation of Benzamides

| Catalyst System | Methyl Source | Directing Group Strategy | Reference |

| Pd(OAc)₂ | KBF₃Me | Transient (Orthanilic Acid) | rsc.org |

| Nickel Catalyst | Dicumyl Peroxide | Removable (8-aminoquinoline) | acs.org |

| Palladium Catalyst | DABAL-Me₃ | Denitrogenative Coupling | nsf.gov |

Selective Demethylation Approaches

The selective removal of a methoxy group from a dimethoxy-substituted aromatic ring is a critical transformation for creating analogues with phenolic hydroxyl groups. The choice of demethylating agent is crucial for achieving regioselectivity, especially when multiple methoxy groups are present. Reagents such as boron tribromide (BBr₃) are powerful but can sometimes lead to the cleavage of multiple ether groups.

More selective methods often rely on the electronic and steric environment of the methoxy groups. For instance, in 3,4-dimethoxy-substituted aromatic compounds, selective demethylation can sometimes be achieved by carefully controlling reaction conditions. acs.orgacs.org Acidic conditions, such as using acidic concentrated lithium bromide, have been shown to efficiently demethylate lignin-derived aromatic compounds, with the reaction rate being influenced by the position of other substituents on the ring. wisc.edu For a compound like this compound, the relative reactivity of the 2-methoxy and the presumed second methoxy group (based on the analogue context) would depend on their electronic activation and steric accessibility.

Table 2: Reagents for Selective Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Selectivity Notes | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Powerful, may lack selectivity | acs.org |

| Acidic Concentrated Lithium Bromide | 110 °C | Influenced by electronic effects | wisc.edu |

| Aluminum Chloride (AlCl₃) with Ethanethiol | Dichloromethane | Effective for hydroxy-benzene derivatives | rsc.org |

| Stabilized 2-Iodoxybenzoic acid (IBX) | Oxidative conditions | Can be selective for guaiacol-type structures | rsc.org |

Bromination Reactions at the Aromatic Core

The introduction of a bromine atom at a specific position on the benzamide ring is a key step in the synthesis of this compound and its analogues. Electrophilic aromatic bromination is the most common method for this transformation. mdpi.com The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a 2-methoxybenzamide, the methoxy group is an ortho-, para-directing group, while the amide group is a meta-directing group.

For the synthesis of this compound, starting from a 2-methoxybenzamide, the bromine would need to be introduced at the 5-position. The combined directing effects of the 2-methoxy group (para-directing) and the amide group (meta-directing) would favor substitution at this position. Common brominating agents include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dibromoisocyanuric acid in trifluoroacetic acid for moderately deactivated arenes. mdpi.com

Table 3: Conditions for Regioselective Aromatic Bromination

| Brominating Agent | Solvent/Additive | Temperature | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temperature | mdpi.com |

| Tetrabutylammonium tribromide | Dichloromethane | Room temperature | |

| Bromine (Br₂) | Acetic Acid | Room temperature |

N-Substitution Strategies and Linker Incorporation

N-Alkylation Reactions

The introduction of alkyl groups at the amide nitrogen can be achieved through N-alkylation reactions. This typically involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent and temperature can influence the efficiency of the reaction. For instance, a sustainable protocol for the N-alkylation of primary amides has been developed using potassium phosphate (K₃PO₄) as the base in acetonitrile. researchgate.net This method tolerates a variety of functional groups on both the amide and the alkyl halide. researchgate.net

Reductive Amination for N-Substitution

Reductive amination provides a versatile method for introducing a wide range of substituents at the amide nitrogen, often as part of a longer linker chain. organic-chemistry.org This two-step, one-pot process typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl starting material. harvard.edu

For the synthesis of this compound analogues, one could start with 5-bromo-2-methoxybenzaldehyde (B189313), react it with a primary amine containing a desired linker, and then reduce the resulting imine. arkat-usa.orgresearchgate.netmdpi.com The resulting secondary amine could then be acylated to form the final benzamide analogue.

Table 4: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective, but generates cyanide waste | harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | Mild, selective, and tolerates many functional groups | organic-chemistry.org |

| Benzylamine-Borane | Tetrahydrofuran | Air-stable complex, mild conditions | acs.org |

| BH₃N(C₂H₅)₃ | Dichloromethane | Acts as both catalyst and reductant | rsc.org |

Synthesis of Analogues with Varied Linker Chains and Amine Moieties

The synthesis of analogues with diverse linker chains and terminal amine groups allows for the exploration of how the length and nature of the linker affect the properties of the molecule. These linkers can incorporate various functionalities such as ether, ester, or additional amide groups.

One common strategy involves the N-alkylation of the parent benzamide with a bifunctional linker, where one end reacts with the amide nitrogen and the other end possesses a functional group that can be further modified or is the desired terminal amine (which may require a protecting group). For example, N-alkylation with an ω-haloalkylamine (with a protected amine) would introduce an aminoalkyl chain.

Alternatively, a multi-step approach can be employed where a linker is built up sequentially. For instance, N-alkylation with an alkyl halide containing a terminal alcohol can be followed by conversion of the alcohol to a leaving group and subsequent displacement with an amine. The versatility of these methods allows for the systematic variation of the linker length and the nature of the terminal amine moiety, enabling the synthesis of a diverse library of this compound analogues. researchgate.net

Advanced Coupling Reactions for Further Functionalization

The bromine atom at the C5 position of the this compound core serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal for extending the molecular complexity and exploring the structure-activity relationships of its analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The Stille reaction, which couples an organotin compound with an organic halide, is a prominent example. organic-chemistry.orgjk-sci.com For analogues of this compound, the aryl bromide moiety is an excellent substrate for such transformations.

The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organostannane reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, a significant advantage when dealing with multifunctional molecules. jk-sci.com

While direct examples of Stille couplings on this compound are not extensively detailed in the provided literature, the reactivity of similar aryl bromides is well-documented. For instance, the coupling of various aryl bromides with different organostannanes proceeds in good to excellent yields. The choice of palladium catalyst, ligands, and additives can be crucial for optimizing the reaction. For instance, the use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting transmetalation step. scribd.com In some cases, the addition of copper(I) salts can have a synergistic effect, further enhancing the reaction rate. organic-chemistry.org

The table below illustrates typical conditions and coupling partners that could be applied to this compound based on established Stille coupling protocols for other aryl bromides.

| Coupling Partner (R-SnBu₃) | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Expected Product |

| Vinyltributyltin | Pd(PPh₃)₄ | - | - | Toluene | 100 | 5-Vinyl-N,2-dimethoxybenzamide |

| Phenyltributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80 | 5-Phenyl-N,2-dimethoxybenzamide |

| 2-Thienyltributyltin | Pd(OAc)₂ | XPhos | CsF | DME | 80 | 5-(Thiophen-2-yl)-N,2-dimethoxybenzamide |

This is a representative table based on general Stille coupling methodologies and not from a specific experimental report on this compound.

Another powerful palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which utilizes organoboron reagents instead of organostannanes. tcichemicals.comillinois.edu This reaction is often preferred due to the lower toxicity of the boron-containing reagents and byproducts. organic-chemistry.org The Suzuki-Miyaura coupling of a structurally related compound, 3,4,5-tribromo-2,6-dimethylpyridine, with ortho-substituted phenylboronic acids has been shown to proceed with a degree of regioselectivity, which could be relevant for the selective functionalization of poly-halogenated benzamides. nih.gov

Electrophilic Chemistry for Radiolabeling

The development of radiolabeled analogues of this compound is of significant interest for their potential use as imaging agents in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Electrophilic substitution reactions are a common method for introducing radiohalogens, such as iodine-123, iodine-125, or fluorine-18, onto aromatic rings.

For radioiodination, an electrophilic source of iodine is generated in situ from a radioiodide salt (e.g., Na[¹²⁵I]) using an oxidizing agent. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in this compound analogues would facilitate such electrophilic aromatic substitution. However, the position of iodination would be directed by the existing substituents. To achieve regioselective radiolabeling, a common strategy is to use a precursor containing a leaving group, such as a trialkyltin (for radioiododestannylation) or a boronic acid ester (for radioiododeboronation), at the desired position. nih.gov The radioiododestannylation approach, in particular, is a widely used and efficient method for synthesizing radioiodinated compounds with high specific activity.

In the context of PET imaging, the introduction of fluorine-18 is highly desirable. While nucleophilic aromatic substitution is the most common method for [¹⁸F]fluorination, electrophilic fluorination methods are also being developed. nih.govuniversityofcalifornia.edu These methods often employ specialized reagents that can deliver an electrophilic [¹⁸F]fluorine species to an electron-rich aromatic ring. For a this compound analogue, direct electrophilic fluorination would likely occur at one of the activated positions on the benzene ring, although controlling regioselectivity could be challenging. The development of novel palladium-based electrophilic fluorination reagents derived from [¹⁸F]fluoride offers a promising avenue for the late-stage fluorination of complex molecules. nih.gov

The following table summarizes potential electrophilic radiolabeling approaches for analogues of this compound.

| Radioisotope | Labeling Method | Precursor | Reagents | Application |

| ¹²³I / ¹²⁵I | Radioiododestannylation | 5-Tributylstannyl-N,2-dimethoxybenzamide | Na[¹²³I] or Na[¹²⁵I], Oxidizing agent (e.g., Chloramine-T) | SPECT Imaging |

| ¹⁸F | Electrophilic Fluorination | N,2-dimethoxybenzamide derivative | [¹⁸F]F₂ or electrophilic [¹⁸F]fluorinating agent | PET Imaging |

| ¹⁸F | Palladium-mediated Electrophilic Fluorination | Aryl-palladium(II) precursor | [¹⁸F]Pd(IV)-F complex | PET Imaging |

This table outlines potential strategies based on established radiolabeling chemistry.

Total Synthesis Approaches for Complex Analogues

The this compound moiety can be a key structural component or a starting material in the total synthesis of more complex, biologically active molecules, such as alkaloids. The synthesis of such complex analogues often involves multi-step sequences where the benzamide fragment is elaborated or coupled with other molecular scaffolds.

One relevant example is the synthesis of aristolactam alkaloids. nih.gov Although not starting directly from this compound, the synthetic strategies employed demonstrate how substituted benzamides are used to construct complex heterocyclic systems. For instance, a ruthenium-catalyzed C-H bond activation and annulation of a substituted benzamide with an alkene can be used to form a 3-methyleneisoindolin-1-one core. This intermediate can then undergo a dehydro-Diels-Alder reaction with a benzyne precursor to construct the polycyclic skeleton of the aristolactam. The substituents on the initial benzamide, such as methoxy groups, are carried through the synthesis and are present in the final alkaloid structure. This highlights how a functionalized benzamide can serve as a versatile precursor for the construction of complex natural product analogues.

A hypothetical retrosynthetic analysis for a complex target molecule incorporating the this compound core might involve disconnecting the molecule at a bond that can be formed via a palladium-catalyzed cross-coupling reaction, using the bromine atom of the benzamide as a synthetic handle. For example, if the target molecule contains a biaryl linkage, a Suzuki-Miyaura or Stille coupling could be a key final step in the synthesis.

The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde, a closely related compound, has been reported, starting from o-vanillin. scielo.br This aldehyde could be a precursor to this compound through oxidation to the corresponding carboxylic acid followed by amidation. The availability of such synthetic routes to functionalized benzaldehydes and benzamides is crucial for their application in the total synthesis of complex molecules.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo N,2 Dimethoxybenzamide Frameworks

Reactivity of the Amide Functional Group

The amide group is a versatile functional group known for its relative stability due to resonance delocalization. masterorganicchemistry.com However, it can undergo a variety of chemical transformations under specific conditions.

Hydrolysis: The amide bond in 5-Bromo-N,2-dimethoxybenzamide can be cleaved through hydrolysis to yield 5-bromo-2-methoxybenzoic acid and N-methylamine. This reaction typically requires harsh conditions, such as strong acids or bases and elevated temperatures, due to the stability of the amide bond. frontiersin.org The stability of amides is a result of the resonance between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) to form the corresponding secondary amine, 5-bromo-N,2-dimethylbenzylamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrytalk.org

Reactions with Organometallic Reagents: While less common than with esters, amides can react with organometallic reagents such as Grignard reagents. However, the reaction is often less straightforward due to the acidity of the N-H proton in primary and secondary amides, which can quench the organometallic reagent.

Dehydration: Primary amides can be dehydrated to form nitriles. For this compound, this would require conversion to a primary amide first (by removing the N-methyl group), which could then be treated with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).

The reactivity of the amide is significantly influenced by the electronic properties of the aromatic ring to which it is attached.

Table 1: Common Reactions of the Amide Functional Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine |

| Reduction | LiAlH₄, then H₂O | Amine |

Aromatic Reactivity and Substitution Patterns

Further substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. This type of reaction is known as electrophilic aromatic substitution (EAS). msu.edu The outcome is determined by the combined electronic influence of the -Br, -OCH₃, and -CONHCH₃ groups.

Directing Effects of Substituents:

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but donates via resonance.

Amide Group (-CONHCH₃): This is a moderately deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring.

The positions on the aromatic ring are numbered starting from the carbon bearing the amide group as C1. The methoxy group is at C2, and the bromo group is at C5. The available positions for substitution are C3, C4, and C6. The powerful activating effect of the methoxy group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions. The bromo group at C5 also directs to its ortho positions (C4 and C6). The deactivating, meta-directing amide group at C1 directs towards C3 and C5 (which is already substituted).

Given these competing effects, the most likely positions for electrophilic attack are C6 and C4, which are activated by one or both of the ortho, para-directing groups. The C6 position is particularly favored as it is para to the strongly activating methoxy group and ortho to the bromo group.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). masterorganicchemistry.commsu.edu

Transformations Involving Bromo and Methoxy Substituents

The bromo and methoxy groups on the aromatic ring can also participate in various chemical transformations.

Bromo Group Transformations: The carbon-bromine bond provides a handle for numerous cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can replace the bromine atom with an alkyl, aryl, or vinyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene can form a new carbon-carbon bond at the position of the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can replace the bromine atom with a nitrogen-containing group (e.g., an amine).

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent (-MgBr) by reacting with magnesium metal. This creates a nucleophilic carbon center that can react with various electrophiles.

Methoxy Group Transformations: The methoxy group is an ether and is generally stable. However, it can be cleaved under harsh conditions.

Ether Cleavage: Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the methyl-oxygen bond to yield a phenol. Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers. This would convert the 2-methoxy group into a 2-hydroxy group.

Hydrolytic Transformations of Derived Protecting Groups

While this compound itself is not a standard protecting group, its core structure is related to functionalities used in protective group chemistry. The amide bond can be considered a protecting group for an amine, removable by hydrolysis. frontiersin.org

More relevantly, derivatives of amides, such as N-(α-hydroxyalkyl) amides, are key intermediates in the hydrolytic cleavage of N-acyloxyalkyl prodrugs. bohrium.com These prodrugs are designed to release a parent NH-acidic drug. The process involves an initial enzymatic cleavage of an ester group, which generates an unstable N-(α-hydroxyalkyl) amide intermediate. This intermediate then spontaneously decomposes to release the parent amide, an aldehyde, and water. bohrium.com

The stability of this N-(α-hydroxyalkyl) intermediate is crucial. While N-hydroxymethyl derivatives (derived from formaldehyde) are often too stable for practical prodrug applications, derivatives from other aldehydes, like benzaldehyde, are significantly less stable. For instance, the half-life for the decomposition of N-(α-hydroxybenzyl)benzamide at pH 7.4 and 37°C is just 6.5 minutes, whereas for N-(hydroxymethyl)benzamide it is 183 hours. bohrium.com This suggests that if this compound were part of such a prodrug system (e.g., as an N-acyloxybenzyl derivative), the final hydrolytic step to release the amide would be rapid.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo N,2 Dimethoxybenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 5-Bromo-N,2-dimethoxybenzamide, a combination of ¹H NMR, ¹³C NMR, and NOE studies would be employed to fully characterize its chemical structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromo and methoxy substituents. The proton at the C6 position is expected to be a doublet, coupled to the H-4 proton. The H-4 proton would appear as a doublet of doublets, being coupled to both H-3 and H-6. The H-3 proton would likely be a doublet, coupled to H-4.

The two methoxy groups, one attached to the aromatic ring (Ar-OCH₃ ) and one to the amide nitrogen (N-OCH₃ ), are expected to appear as sharp singlets. However, studies on structurally similar ortho-substituted N-methoxy-N-methyl benzamides have shown that restricted rotation around the C(O)-N bond can lead to the existence of different rotational isomers (rotamers) at room temperature. This phenomenon can cause significant broadening of the signals corresponding to the N-alkoxy and N-alkyl groups niscpr.res.in. Therefore, the signal for the N-OCH₃ group in this compound might also appear as a broad hump or even as two distinct signals depending on the temperature and solvent used for the analysis niscpr.res.in.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 - 7.40 | d | ~8.5 |

| H-4 | 7.50 - 7.65 | dd | ~8.5, ~2.5 |

| H-6 | 7.70 - 7.85 | d | ~2.5 |

| Ar-OCH₃ | 3.80 - 3.95 | s | - |

| N-OCH₃ | 3.50 - 3.70 | s (or broad s) | - |

Note: This table represents predicted data based on known chemical shift ranges for similar functional groups. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C=O) of the amide group typically appears significantly downfield, generally in the range of 165-170 ppm. The aromatic carbons show signals between 110 and 160 ppm. The carbon atom directly attached to the bromine (C-Br) would be identifiable, as would the carbon attached to the ring's methoxy group (C-O). The signals for the two methoxy carbons would appear in the upfield region of the spectrum. Similar to the ¹H NMR, rotational isomerism could potentially lead to broadening of the N-OCH₃ carbon signal niscpr.res.in.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165.0 - 168.0 |

| C-2 (Ar-O) | 155.0 - 158.0 |

| C-1 (Ar-C=O) | 133.0 - 136.0 |

| C-4 (Ar-H) | 132.0 - 135.0 |

| C-6 (Ar-H) | 128.0 - 131.0 |

| C-3 (Ar-H) | 112.0 - 115.0 |

| C-5 (Ar-Br) | 110.0 - 113.0 |

| Ar-OCH₃ | 55.0 - 57.0 |

| N-OCH₃ | 60.0 - 63.0 |

Note: This table represents predicted data based on known chemical shift ranges for similar functional groups.

Nuclear Overhauser Effect (NOE) Studies for Spatial Conformation

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between atoms that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. NOE studies, often performed as a 2D experiment (NOESY), are invaluable for determining the spatial conformation of a molecule.

For this compound, a key NOE correlation would be expected between the protons of the ring's methoxy group (Ar-OCH₃) and the adjacent aromatic proton at the C-3 position. This would confirm the placement of the methoxy group. Additionally, NOE correlations between the N-OCH₃ protons and the aromatic proton at the C-6 position would provide evidence for the molecule's preferred conformation around the aryl-carbonyl bond and the C(O)-N bond.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

For this compound (C₉H₁₀BrNO₃), the ESI-MS spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks separated by approximately 2 Da, corresponding to [C₉H₁₀⁷⁹BrNO₃+H]⁺ and [C₉H₁₀⁸¹BrNO₃+H]⁺.

Table 3: Predicted ESI-MS Molecular Ions for this compound

| Ion | Calculated Mass-to-Charge Ratio (m/z) |

| [M(⁷⁹Br)+H]⁺ | 260.0 |

| [M(⁸¹Br)+H]⁺ | 262.0 |

| [M(⁷⁹Br)+Na]⁺ | 282.0 |

| [M(⁸¹Br)+Na]⁺ | 284.0 |

Note: Masses are rounded to the nearest whole number for simplicity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, serving as a powerful confirmation of its identity. HRMS analysis of this compound would be used to confirm its elemental composition as C₉H₁₀BrNO₃.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C₉H₁₁⁷⁹BrNO₃]⁺ ([M+H]⁺) | 259.9922 |

| [C₉H₁₁⁸¹BrNO₃]⁺ ([M+H]⁺) | 261.9902 |

Note: The calculated exact mass confirms the elemental composition C₉H₁₀BrNO₃.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The analysis of related benzamide (B126) structures provides a basis for assigning the expected vibrational frequencies. researchgate.netresearchgate.net Key absorptions would include the carbonyl (C=O) stretching vibration of the amide group, which is typically strong and found in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and potential hydrogen bonding. Vibrations associated with the aromatic ring, including C=C stretching, are anticipated between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methoxy groups are expected to appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Furthermore, the spectrum would show characteristic bands for the C-N stretching of the amide, typically around 1300-1400 cm⁻¹, and the C-O stretching of the two methoxy groups, which would likely produce strong bands in the 1020-1250 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2960-2850 | Medium |

| Amide C=O Stretch (Amide I) | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1400-1300 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1250-1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075-1020 | Strong |

| C-Br Stretch | 650-500 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not available, analysis of closely related brominated benzamide and hydrazide structures allows for a well-founded prediction of its solid-state architecture. researchgate.net

It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic. researchgate.net The supramolecular structure would likely be dominated by a network of intermolecular interactions. If the amide contains an N-H bond, strong N-H···O hydrogen bonds would be expected to form, often creating dimers or chains. researchgate.net

Table 2: Typical Crystallographic Parameters for Related Brominated Aromatic Amides

| Parameter | Example Value Range |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, Pbca |

| a (Å) | 11 - 14 |

| b (Å) | 7 - 12 |

| c (Å) | 17 - 20 |

| β (°) | 90 - 100 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for confirming its identity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for such aromatic compounds. tandfonline.comacs.org

In this setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (often water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. Detection is usually achieved using a UV-Vis detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance, likely in the 220-280 nm range. The retention time of the compound under specific conditions is a characteristic property that can be used for identification and quantification.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | UV at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. daneshyari.com This hyphenated technique is invaluable for confirming the molecular weight and elemental composition of the target compound.

Following chromatographic separation as described above, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) in positive ion mode is a common choice for amide-containing molecules, which are readily protonated to form the pseudomolecular ion [M+H]⁺.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. chromatographyonline.comlibretexts.orgcsbsju.edu Consequently, the molecular ion region of the spectrum will display two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), corresponding to [M+H]⁺ and [M+2+H]⁺. csbsju.edu High-resolution mass spectrometry (HRMS) can provide an exact mass measurement of these ions, allowing for the determination of the elemental formula with high confidence.

Table 4: Predicted LC-MS Data for this compound (C₉H₁₀BrNO₃)

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Calculated Exact Mass of [C₉H₁₁⁷⁹BrNO₃]⁺ | 259.9922 |

| Calculated Exact Mass of [C₉H₁₁⁸¹BrNO₃]⁺ | 261.9902 |

| Characteristic Isotopic Pattern | Two peaks at m/z ~260 and ~262 with ~1:1 intensity ratio |

Computational Chemistry and Molecular Modeling of 5 Bromo N,2 Dimethoxybenzamide Analogues

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and reactivity of molecules. nih.gov For analogues of 5-Bromo-N,2-dimethoxybenzamide, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are employed to optimize the molecular geometry and predict various electronic properties. nih.govscielo.br

Key electronic descriptors derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. scielo.br The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. scielo.br

Further analyses, such as Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution across the molecule. nih.gov These maps use a color gradient to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of a Representative Benzamide (B126) Analogue

| Property | Description | Predicted Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -E_HOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -E_LUMO) | 1.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.2 Debye |

Natural Bond Orbital (NBO) analysis is another QM technique used to study charge delocalization and hyperconjugative interactions within the molecule, offering insights into its stability. researchgate.net These computational studies collectively provide a comprehensive understanding of the intrinsic electronic features that govern the reactivity and interaction profile of this compound analogues.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. nih.govdntb.gov.ua For analogues of this compound, MD simulations are instrumental in understanding how these ligands interact with biological targets, such as proteins or nucleic acids, and assessing the stability of the resulting complex. nih.gov

The process begins by placing the ligand, predicted from docking studies, into the binding site of a target protein. The entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. A force field (e.g., CHARMM27) is applied to describe the interatomic forces. nih.gov The simulation then calculates the trajectory of every atom over time, typically on the nanosecond to microsecond scale, revealing the dynamic nature of the ligand-protein interactions. nih.gov

Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable and converging RMSD value below 0.3 nm often indicates that the system has reached equilibrium and the ligand is stably bound. nih.gov

Intermolecular Interactions: The simulation allows for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and key residues in the binding pocket over the simulation time, highlighting the most critical interactions for binding affinity. nih.gov

These simulations provide a dynamic picture of the binding event, complementing the static view offered by molecular docking and helping to refine hypotheses about the mechanism of action of this compound analogues. nih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. csfarmacie.cznih.gov For analogues of this compound, docking studies are essential for identifying potential biological targets and elucidating the structural basis of their activity. d-nb.info

The process involves computationally placing various conformations of the ligand into the active site of a receptor whose three-dimensional structure is known. A scoring function is then used to estimate the binding energy for each pose, ranking them to identify the most likely binding mode. nih.gov The interaction energy, often expressed in kcal/mol, provides a quantitative measure of binding affinity. nih.gov

Docking studies can reveal crucial information, such as:

Binding Pose: The specific orientation of the ligand within the binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, pi-pi stacking, hydrophobic, or electrostatic interactions with the ligand. For example, a study on 5-bromoindole (B119039) derivatives identified key hydrogen bonds with residues like Asp1046 and pi-alkyl interactions with Leu889 and Val848 in the VEGFR tyrosine kinase active site. d-nb.info

Binding Affinity: A numerical score that predicts the strength of the ligand-receptor interaction, helping to prioritize compounds for further experimental testing. nih.gov

These predictions are invaluable for guiding the design of new analogues with improved potency and selectivity. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound Analogues Against a Target Kinase

| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| Parent Compound | - | -8.5 | Asp120, Leu175, Phe200 |

| Analogue A | N-methyl replaced with N-ethyl | -8.2 | Asp120, Leu175 |

| Analogue B | 2-methoxy replaced with 2-ethoxy | -8.9 | Asp120, Leu175, Phe200 |

| Analogue C | 5-bromo replaced with 5-chloro | -8.4 | Asp120, Phe200 |

| Analogue D | Phenyl ring replaced with pyridine | -9.1 | Asp120, Leu175, Tyr177 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These studies are critical for understanding how specific structural modifications to the this compound scaffold influence its function.

QSAR models establish a mathematical relationship between the biological activity of a set of molecules and their physicochemical properties, known as descriptors. nih.gov For a series of 2-(5-bromo-2,3-dimethoxyphenyl)-1H-pyrrole analogues, which share a core structural motif with the compound of interest, QSAR studies have identified key descriptors that influence binding affinity at dopamine (B1211576) receptors. researchgate.net These descriptors can include:

Lipophilicity (log P): The compound's affinity for fatty environments.

Molecular Refractivity: A measure of molecular volume and polarizability.

Hydration Energy: The energy change upon hydration of the molecule.

Topological and Electronic Parameters: Descriptors related to molecular shape, connectivity, and electronic properties.

A statistically significant QSAR equation allows for the prediction of the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. researchgate.netnih.gov

Table 3: Example of a 2D-QSAR Model Equation

| Model Equation | pIC_50 = 0.45(logP) - 0.12(MolRef) + 0.88*(Indicator_X) + 2.54 |

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validation R²) | 0.72 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

Ligand-Based Pharmacophore Modeling

When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling becomes a vital tool. mdpi.com This approach involves identifying the common three-dimensional arrangement of essential chemical features shared by a set of known active molecules. ugm.ac.id These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. ugm.ac.idugm.ac.id

For a series of active this compound analogues, a pharmacophore model would be generated by superimposing their low-energy conformations and extracting the common features responsible for their biological activity. rsc.org This resulting 3D model serves as a template or query for virtual screening of large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to possess similar biological activity. nih.gov The validity of a pharmacophore model is often assessed by its ability to distinguish known active compounds from inactive ones (decoys). ugm.ac.id

In this method, the 3D shape of an active this compound analogue is used as a query. The shape can be represented using various techniques, such as atom-centered Gaussian overlays or voxel-based methods. scienceopen.comnih.gov Large chemical databases are then searched to find molecules that have a high degree of shape similarity to the query. This alignment-based method is computationally more intensive than 2D similarity searches but can identify novel scaffolds that might be missed by other approaches. scienceopen.com

Computational Reaction Path Investigations

Computational chemistry can be used to investigate the mechanisms and energetics of chemical reactions, providing valuable insights for synthesis planning. nih.gov For this compound and its analogues, computational reaction path investigations can be employed to understand their formation, predict potential side products, and optimize reaction conditions.

Using quantum mechanical methods, researchers can model the entire reaction coordinate from reactants to products, identifying transition states and intermediates along the way. nih.gov This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For example, the synthesis of the related precursor, 5-bromo-2,3-dimethoxybenzaldehyde, involves steps like the bromination of an aromatic ring and methylation of a hydroxyl group. scielo.br Computational models could be used to:

Evaluate the regioselectivity of the bromination step.

Compare the energy barriers for different methylating agents.

Understand the role of solvents and catalysts in the reaction mechanism.

Algorithms for automated reaction prediction and retrosynthesis can also be used. These tools leverage vast databases of known chemical reactions and machine learning to propose plausible synthetic routes for a target molecule, helping chemists design more efficient and effective syntheses. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of molecules. taylorandfrancis.comyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally signifies higher reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov

Computational studies on analogues of this compound, such as brominated benzaldehydes and benzohydrazides, have utilized Density Functional Theory (DFT) to explore these electronic properties. For instance, in a study of 5-Bromo-2-Hydroxybenzaldehyde, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. nih.gov Similarly, research on (E)-4-bromo-N′-(2,4-dimethoxybenzylidene)benzohydrazide revealed a HOMO-LUMO energy gap of 4.1511 eV, indicating a significant intramolecular charge transfer character.

Several global reactivity descriptors can be derived from the energies of the frontier orbitals. These quantum chemical parameters help in quantifying the chemical behavior of the molecules. Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

These parameters provide a detailed profile of a molecule's stability and reactivity, which is crucial for designing new compounds with specific electronic characteristics. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide | -5.8981 | -1.7469 | 4.1511 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| 5-Hydroxymethyluracil | -6.79 | -1.55 | 5.24 |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light and have significant potential in technologies like telecommunications, optical computing, and frequency shifting. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses due to efficient intramolecular charge transfer (ICT). Computational quantum chemistry plays a vital role in the prediction and understanding of the NLO properties of novel materials, guiding synthetic efforts.

The key NLO property at the molecular level is the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. This property, along with the dipole moment (μ) and linear polarizability (α), can be calculated using DFT methods. The magnitude of the first-order hyperpolarizability is a critical factor for NLO applications and is often compared to that of a standard reference material like urea. nih.govresearchgate.net

For analogues of this compound, computational studies have been performed to evaluate their potential as NLO materials. For example, the calculated first-order hyperpolarizability of 5-bromo-3-nitropyridine-2-carbonitrile was found to be five times greater than that of urea, highlighting its NLO potential. researchgate.net Similarly, studies on novel fused-triazine derivatives have shown that compounds with small HOMO-LUMO gaps can be easily polarized and tend to possess significant NLO properties. nih.gov The relationship between the molecular structure, electronic properties (like the HOMO-LUMO gap), and the NLO response is a central theme in these investigations. researchgate.net A direct correlation is often observed between a high first-order hyperpolarizability (β) and a small energy gap (ΔE). researchgate.net

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

|---|---|---|---|

| 5-bromo-3-nitropyridine-2-carbonitrile | 2.5550 | 5.3795 × 10-23 | 4.5553 × 10-30 |

| Urea (Reference) | 1.37 | - | 0.967 × 10-30 |

| Fused Triazine Derivative 3 | 2.76 | 10.75 × 10-24 | - |

| Fused Triazine Derivative 5 | 6.96 | 6.09 × 10-24 | - |

Design, Synthesis, and Characterization of Novel 5 Bromo N,2 Dimethoxybenzamide Derivatives

Exploration of Diverse N-Substituents and Side Chains

The N-substituent of a benzamide (B126) scaffold plays a crucial role in defining its biological and physicochemical properties. The exploration of a wide range of N-substituents and side chains on the 5-Bromo-N,2-dimethoxybenzamide core is a fundamental strategy for modulating its activity. The amide nitrogen provides a convenient handle for introducing diverse chemical moieties, from simple alkyl and aryl groups to more complex heterocyclic systems.

The synthesis of N-substituted benzamide derivatives is typically achieved through the coupling of an activated carboxylic acid, such as a benzoyl chloride, with a primary or secondary amine. tandfonline.com This straightforward and versatile reaction allows for the introduction of a wide array of substituents.

Table 1: Examples of N-Substituents Explored in Benzamide Derivatives

| Substituent Type | Example | Rationale for Inclusion |

|---|---|---|

| Small Alkyl Groups | Methyl, Ethyl | Probes for steric tolerance near the amide bond. |

| Aryl Groups | Phenyl, Substituted Phenyl | Can engage in pi-stacking interactions and allows for fine-tuning of electronic properties. |

| Heterocyclic Groups | Pyridyl, Thienyl | Introduces potential hydrogen bond donors/acceptors and can alter solubility and metabolic stability. |

Research on related N-substituted benzamides has demonstrated that modifications at this position can significantly impact biological activity. For instance, in a study on N-substituted benzamide derivatives as potential antitumor agents, the nature of the N-substituent was found to be critical for activity. nih.govresearchgate.net Specifically, the presence of heteroatoms in the N-substituent that can chelate with metal ions was shown to be important. nih.govresearchgate.net Furthermore, the electronic properties of substituents on an N-aryl ring can have a substantial effect; for example, the presence of a chlorine atom or a nitro-group was found to decrease anti-proliferative activity in certain cancer cell lines. nih.govresearchgate.net

The systematic exploration of these N-substituents on the this compound scaffold would likely yield a diverse library of compounds with a range of biological activities, providing valuable insights into the SAR of this chemical class.

Scaffold Hopping and Bioisosteric Replacement Strategies

While modification of peripheral substituents is a valuable tool, altering the core structure, or "scaffold," of a molecule through scaffold hopping and bioisosteric replacement can lead to the discovery of novel chemotypes with improved properties. These strategies aim to retain the key pharmacophoric features of the parent molecule while exploring new chemical space.

Scaffold Hopping involves replacing the central molecular framework with a structurally different one that maintains a similar three-dimensional arrangement of key functional groups. For this compound, this could involve replacing the benzamide core with other aromatic or heterocyclic systems that can present the bromo and dimethoxy substituents in a similar spatial orientation.

Bioisosteric Replacement is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of this compound, bioisosteric replacements could be considered for several parts of the molecule:

Amide Bond: The amide linkage is a key structural feature. It can be replaced by bioisosteres such as a thioamide, an ester, or a ketone to alter properties like hydrogen bonding capacity and metabolic stability.

Bromine Atom: The bromo substituent could be replaced by other halogens (e.g., chlorine) or pseudo-halogens (e.g., trifluoromethyl, cyano group) to modulate lipophilicity and electronic effects.

Methoxy (B1213986) Groups: The two methoxy groups could be replaced by other small, electron-donating groups like ethoxy or hydroxyl groups (after de-methylation) to probe the importance of their size and hydrogen-bonding potential.

The application of these strategies can lead to the identification of compounds with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property positions.

Development of Conformationally Flexible and Rigid Analogues

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. The development of both conformationally flexible and rigid analogues of this compound can provide valuable information about the bioactive conformation.

Conformationally Flexible Analogues can be designed by introducing rotatable bonds, for example, by extending the N-substituent with an alkyl chain. These analogues can adopt a wider range of shapes, which can be useful in the initial stages of drug discovery to identify potential binding modes.

Conformationally Rigid Analogues , on the other hand, restrict the number of possible conformations. This can be achieved by introducing cyclic structures or by incorporating double or triple bonds. By "locking" the molecule into a specific shape, it is possible to determine which conformation is responsible for the desired biological activity. This can lead to more potent and selective compounds. For example, incorporating the N-substituent into a ring system can fix its orientation relative to the benzamide core.

A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides highlighted the importance of conformation. It was found that steric hindrance from an additional ortho-methoxy substituent could prevent the amide moiety from being coplanar with the benzene (B151609) ring, which in turn affected the molecule's properties. nih.gov This demonstrates that even subtle changes that influence conformation can have significant effects.

Isotopic Labeling for Research and Imaging Probes (e.g., 11C, 76Br, 18F)

Isotopic labeling is a powerful technique used to trace the fate of a molecule in biological systems. By replacing one or more atoms in this compound with a radioactive isotope, it is possible to create a radiolabeled version of the compound that can be detected and quantified. This is particularly useful for in vivo imaging techniques like Positron Emission Tomography (PET).

Commonly used positron-emitting isotopes for this purpose include:

Carbon-11 (B1219553) (¹¹C): With a short half-life of about 20 minutes, ¹¹C can be incorporated into the methoxy groups or other carbon positions of the molecule.

Bromine-76 (⁷⁶Br): This isotope of bromine has a longer half-life of approximately 16.2 hours, making it suitable for studies that require a longer observation time. It could be directly substituted for the natural bromine atom in this compound.

Fluorine-18 (¹⁸F): With a half-life of about 110 minutes, ¹⁸F is one of the most widely used isotopes for PET imaging. It could be introduced as a substituent on the benzamide ring or on an N-alkyl chain.

The synthesis of these radiolabeled probes requires specialized and rapid synthetic methods due to the short half-lives of the isotopes. These probes are invaluable for non-invasively studying the pharmacokinetics and pharmacodynamics of the parent compound, including its distribution, metabolism, and target engagement in living organisms.

Synthesis of Oxadiazole-Containing Derivatives

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They are considered to be bioisosteres of amides and esters and are frequently incorporated into drug candidates to improve their metabolic stability and other pharmacokinetic properties.

The synthesis of oxadiazole-containing derivatives of this compound could be approached in several ways. A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazide. For example, 5-bromo-2-methoxybenzoic acid could be converted to its corresponding hydrazide, which could then be reacted with a variety of reagents, such as orthoesters or carboxylic acids, under dehydrating conditions to form the oxadiazole ring.

Table 2: Potential Synthetic Route to an Oxadiazole Derivative

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 5-Bromo-2-methoxybenzoic acid | Thionyl chloride | 5-Bromo-2-methoxybenzoyl chloride |

| 2 | 5-Bromo-2-methoxybenzoyl chloride | Hydrazine hydrate | 5-Bromo-2-methoxybenzohydrazide |

The resulting oxadiazole derivative would have a different electronic and steric profile compared to the parent benzamide, potentially leading to altered biological activity and properties.

N-Arylation of Benzamide Scaffolds

N-arylation is a chemical reaction that forms a bond between a nitrogen atom and an aryl group. In the context of this compound, this would involve attaching an aromatic ring to the amide nitrogen. This is a powerful method for creating derivatives with significantly different structural and electronic properties compared to N-alkylated compounds.